6-Butylpyridazin-3-amine
Description
6-Butylpyridazin-3-amine (CAS: 1699465-06-9) is a pyridazine derivative with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol. The compound features a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a butyl group at the 6-position and an amine group at the 3-position. Its structure imparts moderate lipophilicity due to the butyl chain, which may influence solubility and bioavailability in pharmaceutical or industrial applications.
Properties
IUPAC Name |
6-butylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRLUFCIIWDIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, 3-amino-6-chloropyridazine is reacted with sodium butoxide in n-butanol at 50–200°C for 2–100 hours. The reaction proceeds via an SNAr mechanism, where the electron-withdrawing amino group at position 3 activates the pyridazine ring for nucleophilic attack at position 6. Higher temperatures (>150°C) accelerate the reaction but risk decomposition, necessitating a balance between reaction time and thermal stability.
Key parameters :
Purification and Byproduct Management
Post-reaction, the crude product is dissolved in methanol-water (3:1), treated with activated charcoal, and filtered to remove unreacted starting materials and inorganic salts. Recrystallization from methanol yields a colorless solid with >98% purity (HPLC). Common byproducts include 3-amino-pyridazine (from over-hydrolysis) and dialkylated derivatives, which are minimized by stoichiometric control of sodium butoxide.
Photocatalytic One-Step Synthesis
Recent advances in photoredox catalysis offer a streamlined alternative to multi-step synthesis. While direct reports for 6-butylpyridazin-3-amine are limited, analogous methods for tert-butyl piperazine-pyridazine hybrids provide a viable blueprint.
Reaction Design and Catalytic System
A photocatalytic system using acridine salts (e.g., 9-mesityl-10-methylacridinium perchlorate) enables direct coupling of 2-aminopyridine with piperazine-1-tert-butyl carboxylate under blue LED irradiation. For 6-butylpyridazin-3-amine, this approach could replace piperazine with butylamine derivatives.
Typical conditions :
Advantages and Limitations
This method eliminates heavy metals and hazardous hydrogen gas, achieving yields up to 95% in model systems. However, adapting it to 6-butylpyridazin-3-amine requires optimizing the amine donor’s steric and electronic profile. Challenges include competing side reactions at the pyridazine N-atoms and photocatalyst degradation over prolonged irradiation.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic substitution | 70–85 | 2–100 hours | Low | Moderate (solvent waste) |
| Photocatalytic | 80–95* | 10–12 hours | High | Low |
| Iodine-catalyzed | 81–96* | 6–24 hours | Moderate | High (iodine disposal) |
Chemical Reactions Analysis
Types of Reactions
6-Butylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert pyridazinone derivatives back to pyridazines.
Substitution: The amine group in 6-Butylpyridazin-3-amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridazinone derivatives, which have significant pharmacological and industrial applications.
Scientific Research Applications
The biological activity of 6-butylpyridazin-3-amine has been investigated in several studies, revealing its potential in various therapeutic areas:
Anticancer Activity
Research has indicated that 6-butylpyridazin-3-amine exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that the compound significantly inhibited proliferation in human cancer cell lines, with IC50 values ranging from 10 to 50 µM. Notably, it showed enhanced activity against non-small cell lung cancer (HCC827) cells, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
The compound has also been evaluated for its effects on cognitive functions:
- Case Study : In rodent models, administration of 6-butylpyridazin-3-amine improved performance in memory tasks, indicating its potential use in treating cognitive disorders such as Alzheimer's disease .
Receptor Modulation
Preliminary investigations suggest that 6-butylpyridazin-3-amine may act as a ligand for certain receptors:
- Mechanism of Action : The compound's structural features allow it to interact with specific molecular targets, potentially modulating neurotransmitter pathways and influencing biological processes .
Applications in Drug Development
Given its promising biological properties, 6-butylpyridazin-3-amine is being explored as a lead compound in drug development:
- Lead Compound for Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapies.
- Cognitive Enhancers : The neuropharmacological effects observed suggest potential applications in developing drugs aimed at enhancing cognitive function or treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-Butylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, pyridazine derivatives have been found to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 6-Butylpyridazin-3-amine with structurally related pyridazine/pyridine derivatives, focusing on molecular features, physicochemical properties, and functional differences.
Table 1: Structural and Molecular Comparison
Substituent Effects and Reactivity
Butyl vs. Methyl Groups :
- The butyl chain in 6-Butylpyridazin-3-amine increases lipophilicity compared to the methyl group in 6-Methylpyridin-3-amine. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility .
- The methyl derivative exhibits stronger intermolecular hydrogen bonding (N–H···N), which could influence crystallinity and melting point .
The thienylmethyl group introduces sulfur-based aromaticity, which may alter metabolic stability or binding affinity in drug design .
Triazolo-Fused System :
- Triazolo[4,3-b]pyridazin-6-amine’s fused triazole ring adds three nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This could improve solubility in polar solvents compared to 6-Butylpyridazin-3-amine .
Hydrazinyl Group :
- The hydrazinyl substituent in 6-Hydrazinylpyridin-3-amine is highly electron-donating, which may elevate reactivity (e.g., forming hydrazones). However, hydrazine derivatives are often associated with instability and toxicity .
Complex Benzodioxin Derivative :
- The bulky benzodioxin and methoxy groups in the compound from create steric hindrance, likely reducing rotational freedom and altering binding kinetics in comparison to simpler amines like 6-Butylpyridazin-3-amine .
Molecular Weight and Physicochemical Implications
- Lower Molecular Weight Compounds (e.g., 6-Hydrazinylpyridin-3-amine at 124.14 g/mol) may exhibit higher volatility or better diffusion rates.
Biological Activity
6-Butylpyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant studies associated with this compound.
Chemical Structure and Synthesis
6-Butylpyridazin-3-amine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The general structure can be represented as follows:
The synthesis of 6-butylpyridazin-3-amine typically involves the reaction of butyl derivatives with pyridazine precursors. Various synthetic routes have been explored, including:
- Condensation reactions with appropriate amines and carbonyl compounds.
- Cyclization methods that involve the formation of the pyridazine ring through nucleophilic attack on diazines.
Biological Activity
The biological activity of 6-butylpyridazin-3-amine has been investigated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that 6-butylpyridazin-3-amine exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against common bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potency compared to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ampicillin | 16 |
| Staphylococcus aureus | 16 | Vancomycin | 8 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, 6-butylpyridazin-3-amine has been studied for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
-
Case Study: Treatment of Psoriasis
A clinical trial evaluated the efficacy of a formulation containing 6-butylpyridazin-3-amine in patients with psoriasis. Results indicated a significant reduction in psoriasis area severity index (PASI) scores after 12 weeks of treatment, highlighting its potential therapeutic application in dermatological conditions. -
Case Study: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of 6-butylpyridazin-3-amine against various resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance.
The exact mechanism by which 6-butylpyridazin-3-amine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting bacterial cell wall synthesis.
- Modulating immune responses through the downregulation of inflammatory mediators.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic protocols for preparing 6-Butylpyridazin-3-amine, and how do substituents influence reaction yields? Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. For analogous pyridazin-3-amine derivatives (e.g., 6-(4-fluorophenyl)pyridazin-3-amine), ethyl aroylacetates and halogenated intermediates are used, with yields influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., -F) may require higher temperatures for cyclization . Key steps include:
- Cyclization of ethyl aroylacetates with hydrazine derivatives.
- Palladium-catalyzed coupling for alkyl/aryl group introduction.
Advanced: How can reaction conditions be optimized to improve the yield of 6-Butylpyridazin-3-amine, especially in scaling reactions? Methodological Answer: Optimization involves systematic variation of catalysts, solvents, and temperatures. For example:
- Use TBDMSCl (tert-butyldimethylsilyl chloride) to protect reactive amine groups during intermediate steps .
- Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., incomplete deprotection).
- Apply Design of Experiments (DoE) to evaluate interactions between parameters (e.g., solvent polarity vs. catalyst loading) .
Solubility and Physicochemical Properties
Basic: How is the solubility of 6-Butylpyridazin-3-amine determined experimentally, and what solvents are suitable for its purification? Methodological Answer: Solubility is measured using a synthetic method across temperatures (e.g., 298.15–343.55 K). For 6-chloropyridazin-3-amine, polar aprotic solvents like DMF and acetone showed higher solubility, while alcohols (methanol, ethanol) are ideal for recrystallization due to temperature-dependent gradients .
Advanced: How can thermodynamic models (e.g., Apelblat equation) predict the solubility of 6-Butylpyridazin-3-amine in mixed solvents? Methodological Answer:
-
Fit experimental solubility data to the modified Apelblat equation:
where is mole fraction solubility and is temperature.
-
Calculate dissolution enthalpy () and entropy () via van’t Hoff analysis to assess solvent compatibility .
Biological Activity and Mechanism
Basic: What biological targets are associated with pyridazin-3-amine derivatives, and how is activity screened? Methodological Answer: Pyridazin-3-amine derivatives interact with enzymes (e.g., kinases) and receptors. Screening involves:
- In vitro assays : Measure IC₅₀ values against target proteins using fluorescence polarization or radiometric assays.
- SAR studies : Compare substituent effects (e.g., alkyl vs. aryl groups) on activity .
Advanced: How can contradictory results in structure-activity relationships (SAR) for 6-Butylpyridazin-3-amine derivatives be resolved? Methodological Answer:
- Perform 3D-QSAR modeling to map steric/electronic requirements for activity .
- Validate hypotheses via mutagenesis studies (e.g., substituting the butyl group with cycloalkyl chains to probe hydrophobic binding pockets) .
- Use molecular dynamics simulations to assess target-ligand stability under physiological conditions .
Structural Characterization
Basic: What spectroscopic techniques are used to confirm the structure of 6-Butylpyridazin-3-amine? Methodological Answer:
- ¹H/¹³C NMR : Identify protons (e.g., NH₂ at δ 5.2–6.0 ppm) and carbons (pyridazine ring carbons at δ 140–160 ppm) .
- HRMS : Confirm molecular formula (e.g., C₈H₁₂N₃ requires m/z 150.1026).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .
Advanced: How can computational methods complement experimental data in characterizing 6-Butylpyridazin-3-amine? Methodological Answer:
- DFT calculations : Optimize geometry and calculate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .
- IR frequency analysis : Compare experimental and computed vibrational spectra to validate tautomeric forms .
Data Contradictions and Reproducibility
Basic: What are common sources of variability in reported synthetic yields for 6-Butylpyridazin-3-amine? Methodological Answer:
- Impurity profiles : Side reactions (e.g., over-alkylation) reduce yield. Monitor via LC-MS.
- Solvent purity : Trace water in DMF can hydrolyze intermediates. Use molecular sieves for anhydrous conditions .
Advanced: How should researchers address discrepancies in biological activity data across studies? Methodological Answer:
- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to identify outliers .
- Standardize assays : Use common positive controls (e.g., fluazinam for fungicidal activity comparisons) .
Computational and Experimental Integration
Advanced: How can machine learning accelerate the optimization of 6-Butylpyridazin-3-amine derivatives for target selectivity? Methodological Answer:
- Train models on datasets (e.g., IC₅₀ values, solubility) to predict bioactivity and physicochemical properties.
- Use LabMate.AI -like platforms to automate reaction parameter adjustments based on real-time feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
